Ethyl 4-(4-acetylphenyl)butanoate
Overview
Description
Ethyl 4-(4-acetylphenyl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a butanoate ester linked to a phenyl ring with an acetyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-acetylphenyl)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of 4-(4-acetylphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via the formation of an intermediate ester, which is then converted to the final product .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid chlorides or anhydrides. These react with ethanol under controlled conditions to yield the desired ester. The process is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetylphenyl)butanoate undergoes several types of chemical reactions, including:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 4-(4-acetylphenyl)butanoic acid and ethanol.
Reduction: 4-(4-acetylphenyl)butanol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-acetylphenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylphenyl)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 4-(4-acetylphenyl)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butanoate: Known for its fruity odor and used in fragrances.
Isopropyl butyrate: Used in perfumes and flavorings.
Properties
IUPAC Name |
ethyl 4-(4-acetylphenyl)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-12-7-9-13(10-8-12)11(2)15/h7-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWVXEZVUBWIOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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